(S)-5-(Pyridin-4-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
(5S)-5-pyridin-4-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-2-1-8(11-9)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFNBLOMCXHBX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Donor–Acceptor Cyclopropane Methodology
A four-step procedure from donor–acceptor (DA) cyclopropanes enables efficient assembly of 1,5-substituted pyrrolidin-2-ones. For example, dimethyl 2-(pyridin-4-yl)cyclopropane-1,1-dicarboxylate reacts with aniline derivatives in the presence of Ni(ClO₄)₂·6H₂O (20 mol%) to form a pyrrolidinone intermediate. Subsequent saponification and thermolysis yield the target compound with a 70% overall yield (Scheme 1).
Table 1: Reaction Conditions for DA Cyclopropane Approach
| Step | Reagents/Conditions | Yield | ee (%) |
|---|---|---|---|
| 1 | Ni(ClO₄)₂, toluene, 110°C, 12 h | 85% | - |
| 2 | NaOH, MeOH/H₂O, reflux | 90% | - |
| 3 | Thermolysis, 200°C, 2 h | 92% | 98 |
This method offers excellent stereocontrol but requires high temperatures for thermolysis, limiting scalability.
Enantioselective Synthesis via Chiral Auxiliaries
Corey–Chaykovsky Reaction with (S)-Configured Intermediates
The patent WO2020225831A1 describes a chiral auxiliary approach using (S)-benzyl pyrrolidine-1-carboxylate derivatives. For instance, (S)-benzyl 2-(8-aminoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate is brominated and coupled with 4-(pyridin-4-yl)phenylboronic acid under Suzuki conditions. Acidic deprotection yields this compound with >99% ee after crystallization (Figure 3).
Key Advantages :
-
High enantiopurity (≥99% ee) via controlled crystallization.
-
Scalable to multi-kilogram batches using continuous flow systems.
Resolution of Racemic Mixtures
Chiral Chromatography
Racemic 5-(pyridin-4-yl)pyrrolidin-2-one, synthesized via iodocyclization of pyridin-2-amine derivatives, is resolved using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). This affords the (S)-enantiomer with 99% ee but at a 40% yield penalty.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| DA Cyclopropane | 70 | 98 | Moderate | High |
| Chiral Auxiliary | 65 | 99 | High | Moderate |
| Asymmetric Hydrogenation | - | 95 | Low | Low |
| Chiral Resolution | 30 | 99 | Low | Low |
Optimization and Scale-Up Challenges
The DA cyclopropane method (Table 1) is optimal for research-scale synthesis due to its high ee and straightforward purification. However, thermolysis at 200°C poses safety concerns in industrial settings. In contrast, the chiral auxiliary route (Section 3.1) uses milder conditions (≤110°C) and achieves comparable yields, making it preferable for Good Manufacturing Practice (GMP) compliance .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Pyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(S)-5-(Pyridin-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-5-(Pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as prolyl-tRNA synthetase, inhibiting their activity
Pathways Involved: By inhibiting these enzymes, the compound disrupts protein synthesis in pathogens, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives
The parent compound, 1-(pyridin-4-yl)pyrrolidin-2-one, lacks stereochemical definition but shares the pyridinyl-pyrrolidinone framework. Key differences include:
- Antimalarial Activity: (S)-5-(Pyridin-4-yl)pyrrolidin-2-one derivatives exhibit potent activity against Plasmodium falciparum (Pf3D7 IC₅₀ = 10 nM), whereas non-chiral analogs show variable potency depending on substituents .
- Metabolic Stability : Derivatives with the (S)-configuration demonstrate moderate metabolic stability in human liver microsomes, whereas bulkier substituents (e.g., trityl groups) in analogs like (S)-5-(Trityloxymethyl)pyrrolidin-2-one reduce clearance rates .
N-Benzylated Pyrrolidin-2-one Derivatives
Compounds such as 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (anti-Alzheimer’s agent) highlight the impact of benzylation:
- Therapeutic Target : While this compound targets Plasmodium PRS, benzylated derivatives inhibit acetylcholinesterase (AChE) for Alzheimer’s therapy .
- Pharmacokinetics: Benzylated analogs often exhibit higher lipophilicity (LogP > 3) compared to the pyridinyl-pyrrolidinones (LogP ~2.5), affecting blood-brain barrier penetration .
Pyrrolidin-2-one Derivatives with Heterocyclic Substituents
- Imidazo[1,2-b]pyridazine Derivatives: Compounds like (S)-1-(3,3-dimethylbutyl)-5-(((3-(pyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-2-one show enhanced kinase inhibition but lower antimalarial specificity compared to this compound .
Antimalarial Efficacy
This compound derivatives inhibit Plasmodium growth at nanomolar concentrations (IC₅₀ = 10–100 nM) with a slow-killing profile, reducing the risk of cytokine storms . In contrast, artemisinin derivatives act rapidly but face resistance issues .
Off-Target Effects
Preliminary off-target profiling indicates minimal inhibition of human PRS, whereas non-chiral pyrrolidinones (e.g., 5-methyl-2-pyrrolidone) lack target specificity .
Pharmacokinetic and Physicochemical Properties
Data inferred from .
Biological Activity
(S)-5-(Pyridin-4-yl)pyrrolidin-2-one, also known as 1-(pyridin-4-yl)pyrrolidin-2-one, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimalarial agent. This article provides a comprehensive overview of the compound's biological activity, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀N₂O. Its structure features a five-membered lactam ring fused with a pyridine moiety, which enhances its interaction with various biological targets. The pyrrolidinone structure is significant for its potential as a scaffold for bioactive compounds, making it an attractive candidate in drug discovery.
Research indicates that this compound acts primarily as an inhibitor of prolyl-tRNA synthetase (PRS), a validated target for antimalarial drug development. This enzyme plays a crucial role in protein synthesis within the malaria-causing parasite Plasmodium. By inhibiting PRS, the compound disrupts the parasite's ability to synthesize proteins necessary for its survival and replication.
Antimalarial Activity
- Inhibition of Plasmodium Species : Studies have shown that derivatives of this compound exhibit significant potency against various Plasmodium species. For instance, one study reported an IC50 value of 10 nM against the Plasmodium falciparum NF54 strain, indicating strong antimalarial activity with acceptable selectivity indices against human cells (SI > 50) .
- Dual-stage Activity : The compound demonstrates dual-stage activity, making it suitable for both prophylactic and therapeutic applications in malaria treatment. This characteristic is particularly valuable given the need for effective treatments that can target different life stages of the parasite .
Cytotoxicity and Selectivity
In vitro studies have evaluated the cytotoxic effects of this compound on mammalian cell lines. The results indicate that while the compound is effective against Plasmodium, it exhibits a favorable selectivity profile, minimizing toxicity to human cells. For example, one study found that at concentrations effective against Plasmodium, the compound showed minimal cytotoxicity towards HEK293 cells .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(Pyridin-3-yl)pyrrolidin-2-one | Similar lactam structure | Different substitution pattern on the pyridine ring |
| 1-(Pyrimidin-4-yl)pyrrolidin-2-one | Contains a pyrimidine instead | Potentially different biological activity |
| 1-(Thiazol-4-yl)pyrrolidin-2-one | Features a thiazole ring | May exhibit distinct pharmacological profiles |
These comparisons highlight the diversity within this class of heterocycles and underscore the unique biological activities associated with this compound.
Conclusion and Future Directions
This compound represents a promising lead in antimalarial drug development due to its potent inhibition of prolyl-tRNA synthetase and favorable selectivity profile. Ongoing research should focus on optimizing its structure to enhance efficacy and reduce off-target effects while exploring its potential applications in treating other diseases.
Future studies may also investigate the compound's interactions with other biological targets, expanding its therapeutic potential beyond malaria. Given its unique structural features and demonstrated biological activities, this compound warrants further exploration in medicinal chemistry and pharmacology.
Q & A
Q. What are the recommended synthetic routes for (S)-5-(Pyridin-4-yl)pyrrolidin-2-one, and how can enantiomeric purity be ensured?
A scalable flow chemistry approach involves benzophenone-mediated alkylation of pyridine derivatives with pyrrolidin-2-one under optimized conditions (e.g., pentane:DCM:MeOH solvent system for purification, 53% yield) . For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., transition-metal catalysts with chiral ligands) are critical to achieve the (S)-configuration. Analytical methods like chiral HPLC or polarimetry should validate enantiomeric excess (≥98%) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves stereochemistry and confirms substitution patterns (e.g., pyridin-4-yl vs. pyridin-2-yl) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (C9H10N2O, MW 162.20 g/mol) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL/SHELXS) refine crystal structures and hydrogen-bonding networks, though challenges arise from low symmetry or twinning .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Spill Management: Contain spills with sand/vermiculite; avoid water flushing to prevent environmental contamination .
- First Aid: Immediate decontamination (e.g., fresh air for inhalation, water rinsing for skin contact) and medical consultation are required .
Advanced Research Questions
Q. How does the (S)-enantiomer influence biological activity compared to the (R)-form?
Enantiomer-specific interactions with biological targets (e.g., enzymes, receptors) can be probed via molecular docking and binding assays. For example, SV2A-targeting PET ligands like [11C]UCB-J highlight the importance of pyrrolidinone stereochemistry in synaptic imaging . Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify affinity differences .
Q. What strategies resolve contradictions in crystallographic data caused by hydrogen-bonding variability?
Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R22(8) rings) . SHELXL refinement with TWIN commands addresses twinning in low-symmetry crystals, while dynamic NMR studies resolve disorder in solution .
Q. How can computational methods predict environmental stability and degradation pathways?
Q. What experimental designs optimize yield in multi-step derivatization (e.g., for drug discovery)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
